molecular formula C17H17N3O2S B2785961 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 893725-13-8

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2785961
CAS No.: 893725-13-8
M. Wt: 327.4
InChI Key: KQFPVJLHZBKWBT-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with phenyl and ethoxy substituents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide or sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro derivatives.

    Substitution: The phenyl and ethoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under conditions such as reflux in organic solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazoles, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and ethoxy groups may enhance the compound’s binding affinity and specificity towards these targets. The pathways involved often include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-chlorophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-bromophenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(4-ethoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-21-15-10-8-13(9-11-15)20-16(18-19-17(20)23)12-22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFPVJLHZBKWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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